molecular formula C7H5N3O2 B1583931 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21038-66-4

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B1583931
Número CAS: 21038-66-4
Peso molecular: 163.13 g/mol
Clave InChI: JQPYINKVAWEQDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Gould–Jacobs reaction is favored due to its efficiency and the availability of starting materials. Optimization of reaction conditions, such as temperature control and solvent selection, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base like sodium methoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Benzyl-substituted pyrido[2,3-d]pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has the molecular formula C7_7H5_5N3_3O2_2 and is characterized by a fused pyridine and pyrimidine ring system. This unique structure contributes to its biological activity and interaction with various biological targets.

PARP-1 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. For instance, a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives demonstrated promising anti-proliferative effects against MCF-7 and HCT116 cancer cell lines .

RAF-MEK-ERK Pathway Blockers

Another application involves targeting the RAF-MEK-ERK signaling pathway, which is often constitutively activated in tumors. This compound derivatives were synthesized and shown to block this pathway effectively. These compounds exhibited significant cytotoxic activity against various cancer cell lines .

Anti-inflammatory Agents

Pyrido[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory properties. One study reported the synthesis of new derivatives that displayed moderate anti-inflammatory activity in a rat model of paw edema. The compounds showed a relative potency greater than indomethacin, a well-known anti-inflammatory drug . Molecular docking studies suggested that these compounds interact favorably with the COX-2 active site, indicating their potential as selective COX-2 inhibitors .

Antimicrobial and Antiviral Properties

The compound has also been investigated for its antimicrobial and antiviral activities. Pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against various bacterial strains and viruses . Their mechanism often involves inhibition of bacterial protein synthesis.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an essential target in treating parasitic infections . Additionally, some derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases .

Case Studies and Data Tables

Application Activity Reference
Cancer TherapyPARP-1 inhibition; anti-proliferative effects
Anti-inflammatoryModerate activity; COX-2 selectivity
AntimicrobialEffective against bacterial strains
Enzyme InhibitionDHFR and CDK inhibition

Comparación Con Compuestos Similares

  • Quinazolines
  • Pteridines
  • Purines

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound exhibits various chemical properties that allow it to interact with multiple biological targets.

Target Interactions:
The primary target of this compound is PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Inhibition of PIM-1 kinase activity leads to significant alterations in cellular processes such as apoptosis and cell cycle progression .

Biochemical Pathways:
The inhibition of PIM-1 kinase by this compound affects critical biochemical pathways:

  • Apoptosis: Activation of apoptosis has been observed in cancer cell lines such as MCF-7, where treatment with pyrido[2,3-d]pyrimidine derivatives resulted in a 58.29-fold increase in apoptotic cells compared to controls.
  • Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, further contributing to its antitumor effects .

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity: Several derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance:
    • Compound 4 demonstrated an IC50 value of 0.57 μM against MCF-7 cells and 1.31 μM against HepG2 cells .
    • The compound N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide exhibited excellent antiproliferative activity across multiple cancer cell lines with low cytotoxicity towards normal cells .
  • Anti-inflammatory Activity: Some derivatives have been identified as COX-2 inhibitors with significant anti-inflammatory effects. In vivo studies showed up to 60% edema inhibition at certain doses compared to standard treatments like indomethacin .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Target/Mechanism
Compound 4Antitumor0.57PIM-1 kinase inhibition
Compound 14mAntiproliferativeLowERK1/2 pathway inhibition
Compound 1Anti-inflammatoryN/ACOX-2 inhibition

Case Study: Antitumor Efficacy

In a recent study on the efficacy of pyrido[2,3-d]pyrimidine derivatives against breast cancer cells (MCF-7), compound 4 was noted for its ability to significantly activate apoptosis while inhibiting PIM-1 kinase. This dual action positions it as a promising candidate for further development in cancer therapeutics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of pyrido[2,3-d]pyrimidine derivatives vary based on structural modifications. Research indicates that some derivatives possess favorable absorption and distribution characteristics while exhibiting reduced toxicity compared to traditional chemotherapeutics like indomethacin. This suggests a potential for improved therapeutic indices in clinical settings .

Propiedades

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYINKVAWEQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296896
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21038-66-4
Record name 21038-66-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrido[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of 2-aminonicotinic acid (10 g, 72.5 mmol), ammonium chloride (39 g, 725 mmol) and potassium cyanate (30 g, 362 mmol) in water (80 ml) was heated to 80° C. and maintained at this temperature with stirring for 30 minutes before being heated to 200° C. The mixture was stirred for 2 hours at this elevated temperature and then left to cool. Water (200 ml) was then added and the resultant mixture filtered. The solid was washed with hot water (100 ml) and then with cold water (2×100 ml) to give a yellow solid which corresponded to the title compound (11.79 g, 99%) in suitably clean form to be used without any further purification. m/z (LC-MSW, ESP):164 [M+H]+, R/T=2.11 mins.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.